3-methyl-1-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a chromenone core and multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of 3-methyl-2-butanone with 2,3,5,6-tetramethylbenzaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated aromatic compounds.
Scientific Research Applications
3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylcoumarin: A simpler analog with similar structural features but lacking the tetramethylphenyl group.
6-Methylcoumarin: Another related compound with a methyl group at a different position on the chromenone core.
7-Methylcoumarin: Similar to 6-methylcoumarin but with the methyl group at the 7-position.
Uniqueness
3-METHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the presence of the tetramethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28O3 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-methyl-1-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H28O3/c1-14-10-22(27-13-21-17(4)15(2)12-16(3)18(21)5)24-19-8-6-7-9-20(19)25(26)28-23(24)11-14/h10-12H,6-9,13H2,1-5H3 |
InChI Key |
GKMGXDDPFFBKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=C(C(=CC(=C4C)C)C)C |
Origin of Product |
United States |
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